molecular formula C13H16O B184051 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one CAS No. 162752-17-2

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B184051
CAS No.: 162752-17-2
M. Wt: 188.26 g/mol
InChI Key: VICFYSNYODVXCU-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The tert-butyl group attached to the sixth position of the indanone structure provides unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses tert-butylbenzene and succinic anhydride as starting materials, with aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of halogenated derivatives such as this compound-5-chloride.

Scientific Research Applications

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    tert-Butylhydroquinone: Used as a food preservative and antioxidant.

    2,6-Di-tert-butylphenol: Another antioxidant with similar structural features.

Uniqueness

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core structure, which imparts distinct reactivity and biological activity compared to other tert-butyl-substituted compounds

Biological Activity

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound classified as an indanone, characterized by a tert-butyl group at the sixth position. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

The presence of the tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties . The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. For instance, studies have shown that related compounds can inhibit bacterial growth through various biochemical pathways involving oxidative stress and membrane integrity disruption .

Table 1: Summary of Antimicrobial Studies

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
7-(tert-Butyl)-2,3-dihydro-1H-inden-1-oneAntifungalC. albicans
tert-butylhydroquinone (TBHQ)AntioxidantVarious bacteria

Anticancer Properties

This compound has been explored for its anticancer potential , particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
A study investigating the effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715.0Induction of apoptosis via caspase activation
HeLa20.5Cell cycle arrest at G0/G1 phase
A54918.0Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Antimicrobial Mechanism:
The compound's interaction with microbial membranes leads to increased permeability, ultimately causing cell lysis. Additionally, it may interfere with metabolic enzymes critical for microbial survival .

Anticancer Mechanism:
The anticancer effects are mediated through several pathways:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest.

Pharmacokinetics

Studies on similar compounds suggest that this compound may exhibit favorable pharmacokinetic properties such as good metabolic stability and solubility in biological systems. These characteristics are crucial for its potential development as a therapeutic agent .

Properties

IUPAC Name

6-tert-butyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICFYSNYODVXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3 neck round bottom flask fit with a thermometer, nitrogen inlet, condenser, overhead stirrer, and solids addition funnel was charged with 3-(4-t-butylphenyl)propionyl chloride (99.0 g, 0.442 mol) and methylene chloride (2.0 L). The reaction mixture was cooled to 10 C. and aluminum chloride (62.1 g, 0.466 mol) was added slowly to the reaction mixture. After allowing the reaction to warm to room temperature and stir overnight the reaction was quenched into 5% HCl/ice (1 L). The organics were washed with water (10×200 mL), filtered through celite, and dried over anhydrous sodium sulfate. The solvents were removed by rotary evaporation to yield the crude 6-t-butyl-1-indanone (109 g). 1HNMR (CDCl3, 500 MHz) δ7.79 (d, J=1.5 Hz, 1H); 7.66 (dd, JAB=2.8 Hz, 1H); 7.42 (d, J=8 Hz, 1H); 3.10 (t, J=6 Hz, 2H); 2.70 (t, J=6 Hz, 2H); 1.34 (s, 9H).
Name
3-(4-t-butylphenyl)propionyl chloride
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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